

Comprehensive Application Note: Quantifying (Met(O)5)-Enkephalin via UPLC-MS/MS

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Compound of Interest

Compound Name: (Met(O)5)-Enkephalin

CAS No.: 60283-51-4

Cat. No.: B1583615

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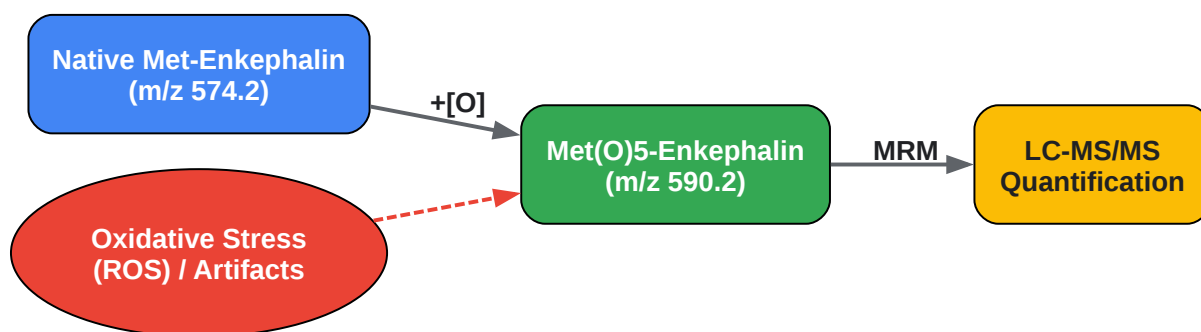
Scientific Rationale & Analyte Overview

Methionine enkephalin (Met-Enkephalin; Tyr-Gly-Gly-Phe-Met) is a highly potent endogenous opioid pentapeptide involved in nociception, stress responses, and neuroendocrine regulation[1]. Due to the presence of a C-terminal thioether in its methionine residue, it is highly susceptible to oxidation, rapidly converting into **(Met(O)5)-Enkephalin** (Methionine enkephalin sulfoxide) in the presence of reactive oxygen species (ROS)[2].

Quantifying **(Met(O)5)-Enkephalin** is critical for three primary applications:

- **Biomarker Discovery:** Elevated endogenous levels of the sulfoxide form serve as an indirect biomarker for localized oxidative stress in neurodegenerative and inflammatory conditions.
- **Peptide Drug Development:** For synthetic enkephalin analogs, oxidation is a primary degradation pathway. Quantifying the sulfoxide variant is a mandatory stability-indicating assay.
- **Total Enkephalin Profiling:** Because artifactual oxidation frequently occurs during microdialysis or ex vivo sample handling, modern analytical strategies intentionally drive the

peptide to a fully oxidized state to prevent signal splitting and accurately quantify total Met-Enkephalin pools[3].



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Fig 1. Oxidation pathway of Met-Enkephalin to Met(O)5-Enkephalin and its LC-MS/MS detection.

Experimental Causality & System Design

To achieve attomole-level sensitivity while maintaining scientific integrity, this protocol is designed as a self-validating system. Every step addresses a specific physicochemical challenge associated with peptide quantification.

Quenching Artifactual Oxidation

The Challenge: Ex vivo sample extraction introduces atmospheric oxygen and transition metals that trigger artifactual oxidation, artificially inflating **(Met(O)5)-Enkephalin** levels[4]. **The Causality:** Lowering the sample pH below 3.0 using Formic Acid (FA) immediately upon collection protonates reactive intermediates and significantly slows oxidation kinetics. Rapid freezing in liquid nitrogen halts enzymatic degradation by endogenous peptidases.

Chromatographic Self-Validation

The Challenge: Electrospray Ionization (ESI) can induce "in-source oxidation," converting native Met-Enkephalin to the sulfoxide form inside the mass spectrometer. **The Causality:** The addition of a highly electronegative oxygen atom to the methionine sulfur increases the peptide's polarity. On a C18 reversed-phase UPLC column, **(Met(O)5)-Enkephalin** exhibits

reduced hydrophobic retention and elutes earlier than native Met-Enkephalin. This baseline chromatographic separation guarantees that any in-source oxidation of the native peptide will appear at the later retention time, preventing false-positive integration of the sulfoxide peak.

Predictable MS/MS Fragmentation Mechanics

The Challenge: Identifying stable Multiple Reaction Monitoring (MRM) transitions for the oxidized peptide[5]. **The Causality:** Collision-Induced Dissociation (CID) of the $[M+H]^+$ precursor ion (m/z 590.2) predominantly cleaves the peptide backbone to yield N-terminal a- and b-series ions. Because the oxidation is strictly localized to the C-terminal methionine, the N-terminal fragments—specifically the

ion (m/z 397.2) and

ion (m/z 425.2)—remain identical in mass to those of unoxidized Met-Enkephalin[2]. This provides a highly reliable and predictable fragmentation pattern for quantification.

Detailed Experimental Protocol

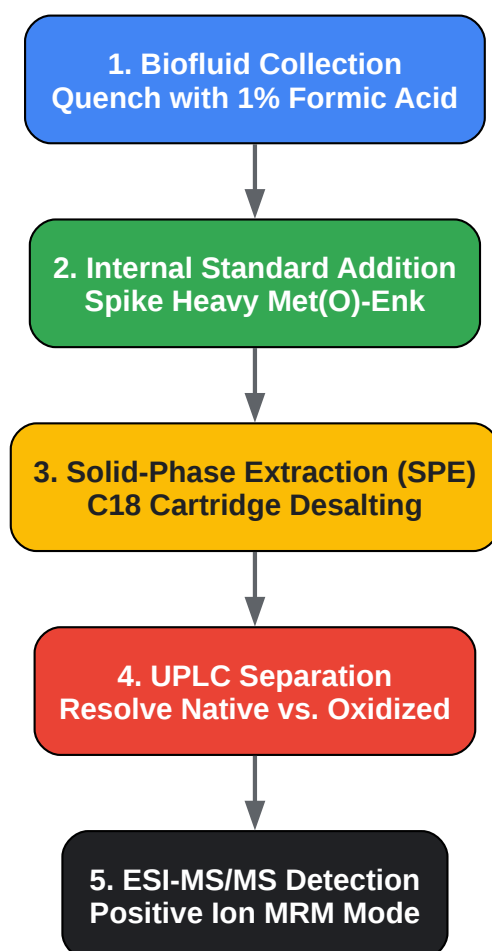
Reagents and Materials

- Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).
- Internal Standard (IS): Heavy isotope-labeled
-Enkephalin (Mass shift of +10 Da)[6].
- Solid-Phase Extraction: Oasis HLB or standard C18 SPE cartridges (30 mg/1 mL).

Sample Preparation Workflow

- Collection & Quenching: Collect 100 μ L of biofluid (plasma, CSF, or microdialysate). Immediately add 10 μ L of 10% FA to drop the pH to \sim 2.5.
- IS Spiking: Spike the sample with 10 μ L of the Heavy IS working solution (e.g., 10 ng/mL). Vortex for 10 seconds.
- Protein Precipitation (Plasma only): Add 300 μ L of ice-cold ACN. Centrifuge at 14,000 \times g for 10 minutes at 4°C. Transfer the supernatant to a new tube and dilute with 400 μ L of 0.1% FA in water to reduce organic content before SPE.

- SPE Conditioning: Condition the C18 SPE cartridge with 1 mL MeOH, followed by 1 mL of 0.1% FA in water.
- Sample Loading: Load the diluted supernatant onto the cartridge at a flow rate of ~1 drop/second.
- Washing: Wash the cartridge with 1 mL of 5% MeOH containing 0.1% FA to remove salts and polar interferences.
- Elution: Elute the enriched peptides with 500 μ L of 80% ACN containing 0.1% FA.
- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute in 50 μ L of Initial Mobile Phase (98% Water / 2% ACN / 0.1% FA).



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Fig 2. Step-by-step sample preparation and LC-MS/MS workflow for Met(O)5-Enkephalin quantification.

Instrumental Parameters & Data Presentation

UPLC Chromatographic Conditions

- Column: Acquity UPLC Peptide BEH C18 (2.1 x 100 mm, 1.7 μ m).
- Column Temperature: 45°C.
- Mobile Phase A: 0.1% FA in LC-MS Water.
- Mobile Phase B: 0.1% FA in LC-MS Acetonitrile.
- Flow Rate: 0.4 mL/min.

Table 1: UPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve Profile
0.00	98.0	2.0	Initial
1.00	98.0	2.0	Isocratic (Desalting)
5.00	60.0	40.0	Linear Gradient
5.50	10.0	90.0	Column Wash
7.00	10.0	90.0	Hold Wash
7.10	98.0	2.0	Re-equilibration
9.00	98.0	2.0	End

(Note: **Met(O)5-Enkephalin** typically elutes at ~2.8 minutes, whereas native Met-Enkephalin elutes at ~3.4 minutes).

Mass Spectrometry (ESI-MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

Table 2: MRM Transitions and Collision Energies

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ion Type	Collision Energy (eV)	Purpose
(Met(O)5)-Enkephalin	590.2	397.2		22	Quantifier
(Met(O)5)-Enkephalin	590.2	425.2		18	Qualifier
(Met(O)5)-Enkephalin	590.2	278.1		28	Qualifier
Heavy IS (+10 Da)	600.2	407.2		22	IS Quantifier
Heavy IS (+10 Da)	600.2	435.2		18	IS Qualifier

System Self-Validation Note: The Heavy IS contains the

Da shift on the Phenylalanine (

) residue[6]. Consequently, the

and

fragments (which contain the

residue) shift by exactly +10 m/z, confirming the specificity of the fragmentation pathway.

References

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